N,S-Diacétyl-L-cystéine méthylester

Vue d'ensemble

Description

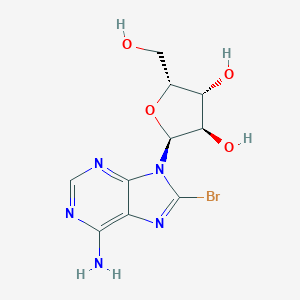

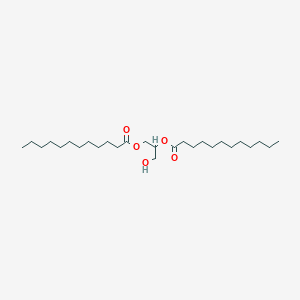

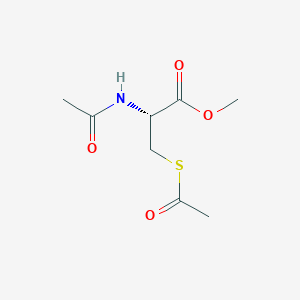

N,S-Diacetylcysteine methyl ester, also known as N,S-Diacetylcysteine methyl ester, is a useful research compound. Its molecular formula is C8H13NO4S and its molecular weight is 219.26 g/mol. The purity is usually 95%.

The exact mass of the compound N,S-Diacetylcysteine methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,S-Diacetylcysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,S-Diacetylcysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études sur les protéines et les enzymes

Le N,S-diacétyl-L-cystéine méthylester est dérivé de l'acide aminé cystéine . Il a été largement utilisé dans la recherche scientifique, en particulier en biochimie, pour sa capacité à étudier la structure et la fonction des protéines et les réactions catalysées par les enzymes .

S-Glycosylation dirigée de peptides ou de protéines

Ce composé a été utilisé dans le développement d'une stratégie de S-glycosylation dirigée vers la cystéine facile . Cette stratégie facilite l'investigation intensive de l'effet de la glycosylation sur la modification de traduction des protéines .

Modification de peptides/protéines

La réaction de couplage avec les thiols de cystéine en conditions de tampon alcalin s'est déroulée de manière chimiosélective, produisant des glycoconjugués homogènes et un sel inorganique comme seul sous-produit . Une série de groupements saccharides, y compris les monosaccharides et les oligosaccharides, ont été avec succès conjugués aux peptides et aux protéines via la liaison disulfure .

Glycosylation du peptide 1 de type glucagon (GLP-1)

Ce protocole a été appliqué à la glycosylation de la variante du peptide 1 de type glucagon (GLP-1), et son effet glycosylé sur le contrôle de la glycémie a également été étudié .

Inhibition de l'activité de la NDM-1

Le mucothiol, un dérivé de la cystéine, s'est avéré posséder une activité inhibitrice de la NDM-1 . Le this compound, étant un dérivé de la cystéine, pourrait potentiellement être utilisé dans des applications similaires .

Réduction de la rechute des comportements addictifs

Il a fait l'objet de recherches pour réduire la rechute des comportements addictifs

Mécanisme D'action

Target of Action

N,S-Diacetyl-L-cysteine methyl ester, also known as methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate or N,S-Diacetylcysteine methyl ester, is a derivative of cysteine It is known that cysteine derivatives can have a wide range of targets, often interacting with enzymes or receptors that have a critical role in cellular functions .

Mode of Action

It is known that cysteine derivatives can interact with their targets in a variety of ways, often acting as inhibitors . For example, it has been found to possess NDM-1 inhibition activity .

Biochemical Pathways

Cysteine derivatives are known to play a crucial role in many cellular functions, including metabolism and transport . They can also affect cell protection mechanisms .

Result of Action

It has been researched for reducing relapse of addictive behavior .

Analyse Biochimique

Biochemical Properties

N,S-Diacetyl-L-cysteine methyl ester plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiols, such as N,S-Diacetyl-L-cysteine methyl ester, are of great importance for the regulation of many cellular functions including metabolism, transport, and cell protection .

Cellular Effects

The effects of N,S-Diacetyl-L-cysteine methyl ester on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, treatment of cultures with N,S-Diacetyl-L-cysteine methyl ester resulted in marked elevation of the cellular glutathione level .

Propriétés

IUPAC Name |

methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDHMQPGKCFCHV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941316 | |

| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-88-7 | |

| Record name | N,S-Diacetyl-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,S-Diacetylcysteine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N,S-diacetyl-L-cysteinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,S-DIACETYLCYSTEINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,S-diacetyl-L-cysteine methyl ester improve lens protein solubility and decrease lens stiffness?

A1: N,S-diacetyl-L-cysteine methyl ester (aggrelyte-2) exerts its effects through a two-pronged mechanism:

- Disulfide reduction: Aggrelyte-2 increases the thiol content of lens proteins, suggesting a reduction of disulfide bonds. This reduction can break down protein aggregates and increase solubility. [, ]

- Lysine acetylation: Aggrelyte-2 significantly increases the levels of Nε-acetyllysine (AcK) in lens proteins, particularly α-crystallins. [] This post-translational modification can alter protein conformation, reducing aggregation and stiffness.

Q2: What is the significance of the S-acetyl group in N,S-diacetyl-L-cysteine methyl ester for its activity?

A: Research indicates that the S-acetyl group is crucial for the efficacy of N,S-diacetyl-L-cysteine methyl ester. While its analog lacking the S-acetyl group (aggrelyte-2C) also displayed some ability to increase protein solubility, aggrelyte-2 demonstrated a 1.4-fold greater effect. [] This suggests that the S-acetyl group enhances either the disulfide reduction, lysine acetylation, or both processes, leading to a more pronounced impact on protein aggregation and lens stiffness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.